BChE Ki: Target Compound vs. Potent Analog
Target engagement data from BindingDB directly allows a quantitative comparison of the target compound's inhibitory potency against equine serum butyrylcholinesterase (BChE) with a more potent analog from a 2021 series of 1,2,4-oxadiazole BChE inhibitors. The target compound exhibits a Ki of 1,850 nM, which is approximately 50-fold weaker than a representative potent analog from the same study (Ki = 37 nM), providing a clear quantitative benchmark for binding efficiency [1][2].
| Evidence Dimension | Binding Affinity (Ki) against equine serum butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | Ki: 1,850 nM |
| Comparator Or Baseline | A potent 1,2,4-oxadiazole derivative from the same 2021 EXCLI Journal study series; Ki: 37 nM |
| Quantified Difference | 49-fold less potent (Comparator is more active) |
| Conditions | In vitro competitive inhibition assay using equine serum BChE and varying substrate (butyrylthiocholine iodide) concentrations |
Why This Matters
This data provides a crucial off-target liability profile difference; the lower BChE affinity of the target compound could be advantageous in cancer research where cholinesterase inhibition is an unwanted side effect.
- [1] BindingDB. BDBM50210171 / CHEMBL3978195: Ki data for Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate against butyrylcholinesterase. View Source
- [2] M., Rezaee, E., Hariri, R., Akbarzadeh, T., & Tabatabai, S. A. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. EXCLI Journal 2021, 20, 907–921. View Source
